Cas no 1697336-34-7 (1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene)
1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene
- 1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene
- EN300-1132545
- 1697336-34-7
-
- Inchi: 1S/C13H18BrFO/c1-3-5-10(2)16-13(9-14)11-6-4-7-12(15)8-11/h4,6-8,10,13H,3,5,9H2,1-2H3
- InChI Key: PMMSKVSOAUIVNE-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC=C(C=1)F)OC(C)CCC
Computed Properties
- Exact Mass: 288.05251g/mol
- Monoisotopic Mass: 288.05251g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132545-0.05g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1132545-0.1g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1132545-0.25g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1132545-0.5g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1132545-1.0g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1132545-2.5g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1132545-5.0g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1132545-10.0g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1132545-1g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1132545-5g |
1-[2-bromo-1-(pentan-2-yloxy)ethyl]-3-fluorobenzene |
1697336-34-7 | 95% | 5g |
$2858.0 | 2023-10-26 |
1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene
Comprehensive Analysis of 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene (CAS No. 1697336-34-7)
The compound 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene (CAS No. 1697336-34-7) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. This brominated and fluorinated benzene derivative stands out for its versatility in synthetic chemistry, making it a subject of interest for researchers and industry professionals alike. Its molecular structure, featuring a bromo and fluoro substitution pattern, offers distinct reactivity that can be leveraged in cross-coupling reactions and other advanced synthetic methodologies.
One of the key reasons for the growing interest in 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene is its potential role in the development of novel bioactive compounds. With the increasing demand for fluorinated pharmaceuticals, this compound serves as a valuable building block. Fluorination is a common strategy in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity. Researchers are exploring how the bromo and fluoro functional groups in this molecule can be utilized to create derivatives with improved pharmacological profiles. This aligns with the current trend in medicinal chemistry, where halogenated compounds are frequently investigated for their therapeutic potential.
In addition to pharmaceutical applications, 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene has shown promise in the field of agrochemicals. The incorporation of fluorine atoms into pesticide and herbicide structures often leads to enhanced efficacy and environmental stability. The unique combination of bromo and fluoro substituents in this compound could contribute to the development of next-generation crop protection agents. This is particularly relevant given the global focus on sustainable agriculture and the need for chemicals that minimize ecological impact while maximizing productivity.
From a synthetic chemistry perspective, the compound's structure offers intriguing possibilities for catalysis and polymer science. The presence of both bromo and fluoro groups allows for selective functionalization, enabling the creation of complex architectures. This is especially valuable in the design of advanced materials, such as fluorinated polymers, which are known for their exceptional thermal and chemical resistance. As industries seek innovative materials for electronics, coatings, and other high-performance applications, 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene could play a pivotal role.
The compound's CAS No. 1697336-34-7 is often searched in academic and industrial databases, reflecting its relevance in contemporary research. Queries related to its synthesis, properties, and applications are common, indicating a broad interest across multiple disciplines. Additionally, the rise of AI-driven drug discovery and computational chemistry has further highlighted the importance of such halogenated compounds, as they are frequently used in virtual screening and molecular modeling studies.
Environmental and safety considerations are also critical when discussing 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene. While the compound is not classified as hazardous under standard regulations, proper handling and disposal practices are essential to ensure workplace safety and environmental protection. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce the ecological footprint of synthetic processes involving such compounds.
In summary, 1-2-bromo-1-(pentan-2-yloxy)ethyl-3-fluorobenzene (CAS No. 1697336-34-7) represents a fascinating area of study with wide-ranging implications. Its unique structural features and potential applications in pharmaceuticals, agrochemicals, and materials science make it a compound of significant interest. As scientific advancements continue to unfold, this molecule is likely to remain at the forefront of innovation, addressing some of the most pressing challenges in modern chemistry and industry.
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